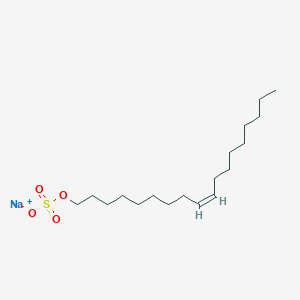
Sodium oleyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium oleyl sulfate is a useful research compound. Its molecular formula is C18H35NaO4S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Emulsifying; Foaming. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cosmetic Industry
Sodium oleyl sulfate is extensively used in personal care products due to its emulsifying and cleansing properties. It serves as a surfactant in formulations for:
- Shampoos : Enhances foaming and cleansing efficiency.
- Skin Cleansers : Acts as a cleansing agent that helps remove dirt and oil.
- Creams and Lotions : Functions as an emulsifier to stabilize oil-water mixtures.
Case Study: Safety Assessment
A safety assessment conducted on this compound concluded that it is safe for use in cosmetic formulations at concentrations typically ranging from 0.01% to 2% . The assessment evaluated various products, including shampoos and skin cleansers, confirming no significant adverse effects at these concentrations.
Pharmaceutical Applications
In pharmaceuticals, this compound is utilized for its ability to enhance drug solubility and stability. It can be found in:
- Topical Formulations : Used as a penetration enhancer for transdermal drug delivery systems.
- Emulsions : Acts as an emulsifier in ointments and creams.
Research Findings
A study highlighted the effectiveness of this compound in improving the bioavailability of poorly soluble drugs when incorporated into lipid-based formulations . The study demonstrated significant enhancement in drug absorption compared to conventional formulations.
Food Industry
This compound is also employed as an emulsifying agent in food products. It helps maintain the stability of emulsions, particularly in sauces and dressings.
Regulatory Insights
The use of this compound in food applications is regulated by food safety authorities. Studies indicate that it poses low toxicity risks when used within established limits .
Industrial Applications
In industrial settings, this compound is used for:
- Enhanced Oil Recovery : Its surfactant properties aid in reducing interfacial tension between oil and water, enhancing oil extraction processes.
- Surface Modification : Utilized to modify surfaces for improved wettability and adhesion properties.
Technical Data Table
| Application Area | Specific Use Cases | Concentration Range | Key Benefits |
|---|---|---|---|
| Cosmetics | Shampoos, skin cleansers | 0.01% - 2% | Emulsification, cleansing |
| Pharmaceuticals | Topical formulations | Varies | Enhanced drug solubility |
| Food Industry | Emulsifying agent | Regulated limits | Stability of emulsions |
| Industrial Applications | Oil recovery, surface treatment | Varies | Reduced interfacial tension |
Toxicological Profile
This compound exhibits low acute toxicity levels. Studies have shown that it does not pose significant risks when used at recommended concentrations. The following points summarize key findings from toxicological assessments:
Propriétés
Numéro CAS |
1847-55-8 |
|---|---|
Formule moléculaire |
C18H35NaO4S |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
sodium;[(Z)-octadec-9-enyl] sulfate |
InChI |
InChI=1S/C18H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9-; |
Clé InChI |
MWZFQMUXPSUDJQ-KVVVOXFISA-M |
SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
1847-55-8 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















